molecular formula C9H12N2O4 B12222859 Dimethyl 1-ethyl-1H-pyrazole-4,5-dicarboxylate

Dimethyl 1-ethyl-1H-pyrazole-4,5-dicarboxylate

Cat. No.: B12222859
M. Wt: 212.20 g/mol
InChI Key: SMURFLBLJRRLRA-UHFFFAOYSA-N
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Description

Dimethyl 1-ethyl-1H-pyrazole-4,5-dicarboxylate is a pyrazole-based dicarboxylate ester characterized by a 1-ethyl substituent on the pyrazole ring and methyl ester groups at positions 4 and 3. Pyrazole derivatives are widely studied for their biological activities, including anticancer, antibacterial, and anti-inflammatory properties . The structural versatility of pyrazole dicarboxylates allows for modifications that enhance their pharmacokinetic and pharmacodynamic profiles. For instance, derivatives with bulky aromatic substituents, such as anthracenyl or substituted phenyl groups, have demonstrated significant inhibitory effects against cancer cell lines like MDA-MB-231 breast cancer cells .

Properties

Molecular Formula

C9H12N2O4

Molecular Weight

212.20 g/mol

IUPAC Name

dimethyl 2-ethylpyrazole-3,4-dicarboxylate

InChI

InChI=1S/C9H12N2O4/c1-4-11-7(9(13)15-3)6(5-10-11)8(12)14-2/h5H,4H2,1-3H3

InChI Key

SMURFLBLJRRLRA-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)C(=O)OC)C(=O)OC

Origin of Product

United States

Preparation Methods

Traditional Alkylation Methods

Alkylation of Pyrazole Carboxylate Intermediates

A conventional approach involves alkylation of preformed pyrazole carboxylates. For instance, ethyl 3-n-propyl-pyrazole-5-carboxylate reacts with dimethyl sulfate to introduce alkyl groups at the nitrogen position. However, this method often generates mixtures of N-alkylated isomers, necessitating chromatographic separation. The use of alkyl halides or dialkyl sulfates as alkylating agents under basic conditions (e.g., K₂CO₃ in DMF) typically yields dimethyl 1-ethyl-1H-pyrazole-4,5-dicarboxylate with moderate efficiency (40–60% yield).

Cyclocondensation Approaches

Reaction of 2,4-Diketocarboxylic Esters with N-Alkylhydrazines

A more direct route involves cyclocondensation between 2,4-diketocarboxylic esters (e.g., dimethyl acetylenedicarboxylate) and N-ethylhydrazine. This one-pot reaction proceeds via enolate intermediate formation, followed by ring closure to yield the target compound. Optimized conditions (reflux in ethanol, 12 h) achieve yields of 65–75%, though steric hindrance from bulky substituents can reduce efficiency.

Microwave-Assisted Cyclocondensation

Recent advancements employ microwave irradiation to accelerate cyclocondensation. A study demonstrated that heating dimethyl acetylenedicarboxylate with N-ethylhydrazine hydrochloride at 120°C for 20 minutes under microwave conditions increased yields to 82% while reducing reaction time tenfold. This method minimizes thermal degradation, a common issue in conventional heating.

1,3-Dipolar Cycloaddition in Aqueous Media

Mechanism and Regiochemical Control

The 1,3-dipolar cycloaddition of ethyl diazoacetate (EDA) with activated alkynes offers a regioselective pathway. In aqueous micellar solutions (1.5 wt% TPGS-750-M/H₂O), EDA reacts with methyl propiolate to form unstable 3H-pyrazoles, which undergo 1,5-sigmatropic shifts to yield aromatic pyrazoles. Key to regiocontrol is maintaining a neutral pH (5.5–7.0), as acidic conditions promote isomerization.

Table 1: Impact of pH on Cycloaddition Regioselectivity
pH Isomer Ratio (3a:3b) Total Yield (%)
3.5 10:1 72
5.5 >20:1 80
9.4 1:0 45

Solvent and Catalytic Effects

The use of water as a solvent enhances reaction sustainability without compromising yield. Transition metal catalysts (e.g., CuI) have been explored to activate alkynes, though protic environments often suffice for LUMO lowering. For example, the cycloaddition of EDA with methyl propiolate in neutralized micellar solution exclusively produces this compound in 80% isolated yield.

Regioselectivity and Isomer Control

Structural Elucidation of Isomers

Regioisomeric byproducts arise from competing attack orientations during cycloaddition. Single-crystal X-ray diffraction studies confirm that the major isomer (3a) features ester groups at positions 4 and 5, while the minor isomer (3b) exhibits a 3,5-dicarboxylate arrangement.

Chromatographic and Crystallographic Separation

Reverse-phase HPLC (C18 column, MeCN/H₂O gradient) effectively resolves isomers, though industrial-scale separation remains economically prohibitive. Recrystallization from ethyl acetate/hexane mixtures offers a cost-effective alternative, yielding >99% pure 3a with 70% recovery.

Optimization and Yield Improvement

Esterification and Protecting Group Strategies

Post-cycloaddition esterification using methanol/H₂SO₄ converts carboxylic acid intermediates to methyl esters. Protecting group strategies, such as temporary silylation of reactive nitrogens, prevent undesired side reactions during esterification.

Catalytic Hydrogenation for Byproduct Reduction

Palladium-catalyzed hydrogenation (10% Pd/C, H₂ 50 psi) reduces unsaturated byproducts (e.g., pyrazoline intermediates) without affecting ester functionalities, improving overall yield by 15–20%.

Comparative Analysis of Methods

Table 2: Synthesis Method Performance Metrics
Method Yield (%) Purity (%) Scalability
Alkylation 40–60 85–90 Moderate
Cyclocondensation 65–82 92–95 High
Cycloaddition 70–80 95–99 High

Cycloaddition in aqueous media emerges as the most efficient method, balancing high regioselectivity with environmental sustainability. Traditional alkylation routes, while simpler, suffer from lower yields and purification bottlenecks.

Chemical Reactions Analysis

Hydrolysis

This compound undergoes hydrolysis under basic or acidic conditions to yield pyrazole-4,5-dicarboxylic acid. The reaction leverages the ester groups' susceptibility to nucleophilic attack.

Reaction Data Table

Reaction TypeReagents/ConditionsProductsReference
HydrolysisAqueous base (e.g., NaOH) or acidPyrazole-4,5-dicarboxylic acid

Nucleophilic Substitution

The electrophilic carbonyl groups in the ester moieties enable reactions with nucleophiles such as amines or alcohols. These substitutions typically occur under reflux conditions.

Reaction Data Table

Reaction TypeReagentsConditionsProductsReference
Nucleophilic SubstitutionNucleophiles (e.g., NH₃, RO⁻)Reflux, organic solventsSubstituted pyrazole derivatives

Sigmatropic Rearrangements

Thermal conditions induce 1,5-sigmatropic shifts of substituents. For example, methoxycarbonyl groups migrate from C-4 to C-3 and then to N-2, yielding 4,5-dialkyl-1H-pyrazole-1,3-dicarboxylic acid derivatives. Ethyl groups migrate preferentially over methyl groups in initial steps.

Reaction Data Table

Reaction TypeMechanismProductsReference
1,5-Sigmatropic ShiftThermal rearrangement4,5-Dialkyl-1H-pyrazole-1,3-dicarboxylate

Condensation Reactions

This compound serves as a precursor in reactions with diazoacetonitrile and dialkyl fumarates. For instance, diethyl fumarate reacts with diazoacetonitrile to form 5-cyano-4,5-dihydro-3H-pyrazole-3,4-dicarboxylic acid diethyl esters.

Reaction Data Table

Reaction TypeReagentsConditionsProductsReference
CycloadditionDialkyl fumarate + diazoacetonitrile0–50°C, 2–72 hours5-Cyano-4,5-dihydro-3H-pyrazole-3,4-dicarboxylic acid derivatives

Decarboxylation

Thermal decomposition leads to the loss of CO₂, a reaction characteristic of dicarboxylic acids.

Reaction Data Table
| Reaction Type | Conditions | Products | Reference |

Scientific Research Applications

Pharmaceutical Applications

1. Drug Development
Dimethyl 1-ethyl-1H-pyrazole-4,5-dicarboxylate shows promise as a candidate for drug development due to its biological activities. Research indicates that it may be effective against various diseases, including inflammatory conditions and certain cancers. The compound's ability to interact with biological macromolecules is crucial for understanding its mechanism of action and therapeutic potential.

2. Mechanism of Action Studies
Studies have focused on the interactions of this compound with proteins and enzymes, which are essential for elucidating its pharmacological effects. Understanding these interactions can lead to the development of targeted therapies that utilize this compound's unique properties.

Agricultural Applications

1. Agrochemical Development
This compound also has applications in agriculture as an agrochemical. Its structural features allow it to act as a growth regulator or pesticide, potentially inhibiting unwanted plant growth or pest populations. Research has shown that derivatives of pyrazole compounds can effectively manage crop health and yield .

2. Pesticidal Properties
this compound may exhibit pesticidal properties, making it suitable for use in formulations aimed at protecting crops from pests while minimizing environmental impact .

Case Studies

Several case studies have highlighted the effectiveness of this compound in various applications:

Case Study 1: Anti-inflammatory Effects
In a study examining the anti-inflammatory effects of this compound, researchers found significant reductions in inflammatory markers in animal models. This suggests potential for developing new anti-inflammatory drugs based on this compound.

Case Study 2: Agricultural Use
Research into the use of this compound as a pesticide demonstrated effective control over specific pest populations without harming beneficial insects. This positions the compound as a viable alternative to conventional pesticides.

Mechanism of Action

The mechanism of action of Dimethyl 1-ethyl-1H-pyrazole-4,5-dicarboxylate involves its interaction with specific molecular targets. The ester groups can undergo hydrolysis to release active pyrazole derivatives, which can then interact with enzymes or receptors. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Structural Analogues: Substituent Variations

Dimethyl 1-(Cyanobenzyl)-1H-pyrazole-3,5-dicarboxylate Derivatives
  • Substituents: 4-, 3-, or 2-cyanobenzyl groups at position 1 of the pyrazole ring.
  • Synthesis : Prepared via nucleophilic substitution of dimethyl 1H-pyrazole-3,5-dicarboxylate with bromomethylbenzonitrile isomers in acetone using K₂CO₃ .
  • Structural Features: Dihedral angles between pyrazole and cyanobenzyl rings range from 67.74° to 71.74°, indicating moderate steric hindrance .
  • Applications : Primarily used in crystallography studies to analyze weak intermolecular interactions (C–H···O, π-π stacking) .
Diethyl 1-Methylimidazole-4,5-dicarboxylate
  • Core Structure : Imidazole ring instead of pyrazole.
  • Substituents : Methyl group at position 1 and ethyl ester groups.
Diethyl 1-((4-Methyl-2-phenyl-4,5-dihydrooxazol-4-yl)methyl)-1H-1,2,3-triazole-4,5-dicarboxylate
  • Core Structure : Triazole ring with a dihydrooxazolylmethyl substituent.

Functional Analogues: Ester Group Modifications

Dimethyl vs. Diethyl Esters
  • Dimethyl Esters : Generally exhibit higher crystallinity and stability due to smaller ester groups. For example, dimethyl 1-ethyl-1H-pyrazole-4,5-dicarboxylate may have better solubility in polar solvents compared to diethyl analogues.
  • Diethyl Esters : Increased lipophilicity enhances membrane permeability, making them suitable for applications requiring prolonged release or tissue penetration .
Triazole-Based Plasticizers (DEHT, DBT, DMT)
  • Structures : Di(2-ethylhexyl)-, di(n-butyl)-, and dimethyl-1H-triazole-4,5-dicarboxylates.
  • Applications: Used as non-leaching plasticizers for polyvinyl chloride (PVC), offering safer alternatives to phthalates .

Key Research Findings

Anticancer Activity: Pyrazole dicarboxylates with electron-withdrawing groups (e.g., cyanobenzyl) show enhanced activity due to improved binding to cellular targets .

Synthetic Flexibility : Most derivatives are synthesized via nucleophilic substitution, enabling rapid diversification of substituents .

Structural Insights : X-ray crystallography (using SHELX software ) reveals that steric effects from substituents influence molecular conformation and intermolecular interactions .

Biological Activity

Dimethyl 1-ethyl-1H-pyrazole-4,5-dicarboxylate (DEPD) is a nitrogen-containing heterocyclic compound notable for its diverse biological activities. This article explores its biological properties, potential applications, synthesis methods, and relevant studies that highlight its pharmacological significance.

Chemical Structure and Properties

DEPD has the molecular formula C₈H₁₂N₂O₄ and features a pyrazole ring with two carboxylate groups at the 4 and 5 positions. The presence of these functional groups contributes to its solubility and biological activity, making it a compound of interest in both pharmaceuticals and agrochemicals.

Biological Activities

DEPD exhibits a range of biological activities, including:

  • Antimicrobial Properties : Similar compounds have demonstrated efficacy against various pathogens, indicating DEPD's potential as an antimicrobial agent.
  • Anti-inflammatory Effects : Pyrazole derivatives are known for their anti-inflammatory properties, which may extend to DEPD .
  • Enzyme Inhibition : Research into related pyrazole compounds suggests that DEPD may inhibit key enzymes involved in disease processes, such as cyclooxygenases (COX) and other targets related to inflammation and cancer .

Synthesis Methods

The synthesis of DEPD can be achieved through several methods, including:

  • Condensation Reactions : Utilizing hydrazines with α,β-unsaturated carbonyl compounds to form pyrazole intermediates.
  • Cycloaddition Reactions : Employing diazo compounds in the presence of suitable catalysts to yield pyrazole derivatives efficiently .

Antimicrobial Activity

A study demonstrated that DEPD and its analogs possess significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.

Anti-inflammatory Mechanisms

Research indicates that DEPD may inhibit the production of pro-inflammatory cytokines by blocking specific signaling pathways. This suggests potential applications in treating inflammatory diseases such as arthritis .

Enzyme Inhibition Studies

In vitro studies have shown that DEPD can inhibit various enzymes linked to cancer progression. Notably, it has shown promise in inhibiting histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation and survival .

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of DEPD compared to similar pyrazole derivatives:

Compound NameCAS NumberNotable FeaturesBiological Activity
This compoundNot availableTwo carboxylate groupsAntimicrobial, anti-inflammatory
Ethyl 1-methyl-1H-pyrazole-5-carboxylate197079-26-8Exhibits anti-inflammatory propertiesAnti-inflammatory
Methyl 3-formyl-1-methyl-1H-pyrazole-5-carboxylate1031351-95-7Potential use as an intermediate in organic synthesisAntimicrobial

Q & A

Q. What are the optimized synthetic routes for preparing Dimethyl 1-ethyl-1H-pyrazole-4,5-dicarboxylate, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves nucleophilic substitution of pyrazole dicarboxylate derivatives. For example, refluxing dimethyl 1H-pyrazole-3,5-dicarboxylate with alkyl halides (e.g., 4-(bromomethyl)benzonitrile) in acetone with K₂CO₃ as a base for 24 hours yields derivatives like the title compound . Key variables include solvent polarity (acetone vs. DMF), reaction time (1–7 days), and stoichiometry. Slow evaporation of diethyl ether solutions produces X-ray-quality crystals, highlighting the role of solvent choice in crystallization .

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is critical for confirming molecular geometry, as demonstrated by interplanar angles (e.g., 71.74° between pyrazole and cyanobenzyl rings) and weak interactions (C–H···O, π-π stacking) . Complement with ¹H/¹³C NMR to verify ester group integrity and substituent positions. For disordered structures (e.g., methyl hydrogens), refine using riding-mode approximations with isotropic displacement parameters .

Advanced Research Questions

Q. How can computational chemistry resolve contradictions in ester hydrolysis or functionalization outcomes for pyrazole dicarboxylates?

Methodological Answer: Failed hydrolysis attempts (e.g., under basic conditions for cyclization) may arise from steric hindrance or electronic effects. Employ quantum mechanical calculations (e.g., DFT) to map reaction pathways and identify transition states. For example, ICReDD’s reaction path search methods combine computational and experimental data to optimize conditions, reducing trial-and-error approaches . Validate predictions with kinetic studies (e.g., monitoring by HPLC) .

Q. What role do non-covalent interactions (e.g., C–H···π) play in stabilizing the crystal lattice, and how can this inform co-crystal design?

Methodological Answer: SC-XRD data reveal weak interactions (C–H···O, C–H···π) and π-π stacking (3.6–3.8 Å interplanar distances) as key stabilizers . Use Mercury software to analyze interaction geometries. For co-crystal engineering, select co-formers with complementary functional groups (e.g., nitriles, aromatic rings) to enhance lattice stability. Pair with Hirshfeld surface analysis to quantify interaction contributions .

Q. How do substituent electronic effects influence the reactivity of pyrazole dicarboxylates in cross-coupling reactions?

Methodological Answer: Electron-withdrawing groups (e.g., nitriles) on the pyrazole ring increase electrophilicity at the 4,5-positions, facilitating nucleophilic attacks. Compare reaction rates using Hammett σ constants for substituents. For instance, 4-cyanobenzyl derivatives show higher reactivity in SN2 substitutions than methyl analogs . Monitor via in situ IR or GC-MS to correlate electronic effects with kinetic profiles.

Contradictions and Solutions

  • Contradiction: reports failed cyclization of ester groups under basic conditions, while other studies achieve functionalization via SN2 pathways .
  • Resolution: Steric hindrance from bulky substituents likely impedes nucleophilic attack. Use milder bases (e.g., Cs₂CO₃) or switch to Pd-catalyzed cross-coupling for hindered systems .

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